molecular formula C17H12ClN5O B396685 3-[1-(4-Chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone

3-[1-(4-Chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone

Cat. No. B396685
M. Wt: 337.8g/mol
InChI Key: LKXFEAKPCBODPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone is a member of tetrazoles.

Scientific Research Applications

Antitumor Effects and Farnesyl Protein Transferase Inhibition

  • Farnesyl Protein Transferase Inhibition : This compound, under the name R115777, is identified as a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects in vivo after oral administration in mice. The drug's development traces back to Janssen's ketoconazole and retinoic acid catabolism programs, focusing on the Ras prenylation process (Venet, End, & Angibaud, 2003).

Structural and Synthetic Studies

  • Synthesis of Novel Derivatives : Research includes the synthesis of novel 4-pyrazolylquinolinone derivatives, showcasing the compound's versatility in chemical modifications (Abass, 2000).
  • Chemical Rearrangements : Studies reveal chemical rearrangements leading to the formation of 2,4-quinazolinediones from 3-arylimino-2-indolinones, highlighting the compound's reactive nature and potential for generating new chemical entities (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Spectroscopic Characterization and Analyses

  • Structural and Spectroscopic Analysis : Detailed DFT and TD-DFT/PCM calculations have been conducted for molecules similar to 3-[1-(4-Chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone, providing insights into their molecular structure, spectroscopic characterization, and potential biological applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antimicrobial Applications

  • Antimicrobial Activity : A study on metal chelates of a derivative of this compound has shown its potential in antimicrobial activities, indicating its usefulness in this domain (Patel & Singh, 2009).

Chemoprevention Studies

Pharmacokinetics and Mass Spectrometry Evaluation

  • Mass Balance and Pharmacokinetics : The use of accelerator mass spectrometry in evaluating the pharmacokinetics and mass balance of this compound in human subjects highlights its utility in clinical research (Garner et al., 2002).

properties

Product Name

3-[1-(4-Chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone

Molecular Formula

C17H12ClN5O

Molecular Weight

337.8g/mol

IUPAC Name

3-[1-(4-chlorophenyl)tetrazol-5-yl]-1-methylquinolin-4-one

InChI

InChI=1S/C17H12ClN5O/c1-22-10-14(16(24)13-4-2-3-5-15(13)22)17-19-20-21-23(17)12-8-6-11(18)7-9-12/h2-10H,1H3

InChI Key

LKXFEAKPCBODPU-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NN=NN3C4=CC=C(C=C4)Cl

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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